REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[ClH:8].[F:1][c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1.[F:9][C:10]([CH2:11][NH2:12])([F:13])[F:14]>>[c:2]1([NH:12][CH2:11][C:10]([F:9])([F:13])[F:14])[n:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(F)(F)F
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Name
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Type
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product
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Smiles
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FC(F)(F)CNc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |